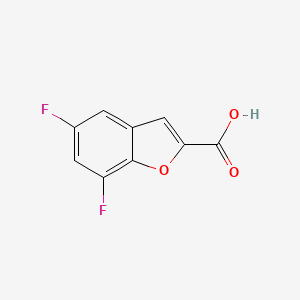

5,7-Difluoro-1-benzofuran-2-carboxylic acid

Beschreibung

5,7-Difluoro-1-benzofuran-2-carboxylic acid is a fluorinated benzofuran derivative characterized by a fused aromatic ring system with fluorine substituents at positions 5 and 7 and a carboxylic acid group at position 2. For instance, the positional isomer 6,7-difluoro-1-benzofuran-2-carboxylic acid (CID 84051795) has the molecular formula C₉H₄F₂O₃, with a planar aromatic structure and intramolecular hydrogen bonding involving the carboxylic acid group .

Eigenschaften

IUPAC Name |

5,7-difluoro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZXITSDXSPFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275029 | |

| Record name | 5,7-Difluoro-2-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550998-60-2 | |

| Record name | 5,7-Difluoro-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550998-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-2-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1-benzofuran-2-carboxylic acid typically involves the introduction of fluorine atoms into the benzofuran ring. One common method is the electrophilic fluorination of a suitable benzofuran precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the fluorination step, which allows for better control over reaction conditions and higher yields. Additionally, the use of catalytic systems to facilitate the fluorination process can enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Difluoro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of benzofuran quinones.

Reduction: Formation of dihydrobenzofuran derivatives.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5,7-Difluoro-1-benzofuran-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its enhanced stability and bioavailability due to the presence of fluorine atoms.

Industry: Utilized in the development of advanced materials, including polymers and coatings, where fluorinated compounds are valued for their chemical resistance and durability.

Wirkmechanismus

The mechanism of action of 5,7-Difluoro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects: Fluoro vs. Chloro/Bromo Analogs

The substitution pattern and halogen type significantly impact physicochemical and biological properties. Key comparisons include:

- Lipophilicity : Chloro and bromo groups increase lipophilicity, which may improve membrane permeability but could also elevate toxicity risks.

- Metabolic Stability : Fluorinated compounds often exhibit longer half-lives due to C-F bond stability, a critical advantage in drug design .

Positional Isomerism: 5,7-Difluoro vs. 6,7-Difluoro

The isomer 6,7-difluoro-1-benzofuran-2-carboxylic acid (CID 84051795) shares the same molecular formula but differs in fluorine placement. This positional variance alters steric and electronic interactions:

- Hydrogen Bonding : The carboxylic acid group in both isomers participates in intermolecular hydrogen bonds, but spatial arrangement influences dimer formation (e.g., centrosymmetric dimers in related compounds) .

Structural Modifications: Aromatic vs. Dihydro Derivatives

The 2,3-dihydro variant (e.g., 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid) introduces a saturated C2-C3 bond, reducing aromaticity and planarity. This modification:

- Reduces π-π stacking interactions , which could lower crystallinity compared to the fully aromatic parent compound .

Heterocycle Variations: Benzofuran vs. Indole/Quinoline

Compounds like 5,7-Dichloroindole-2-carboxylic acid () and 6,7-methylenedioxyquinoline-3-carboxylic acid () highlight the role of heterocycle identity:

- Indole Derivatives : Nitrogen in the ring enables hydrogen bonding and basicity, altering bioavailability.

- Quinoline Hybrids: Extended π-systems (e.g., methylenedioxyquinoline in ) enhance planar rigidity, favoring intercalation in biological targets but reducing solubility .

Biologische Aktivität

5,7-Difluoro-1-benzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran class, characterized by its unique structural features, including two fluorine atoms at the 5 and 7 positions of the benzofuran ring and a carboxylic acid group at the 2 position. This compound exhibits a range of biological activities, which are primarily attributed to its interaction with various molecular targets, enhancing its potential in pharmaceutical applications.

- Molecular Formula : C10H6F2O2

- Molecular Weight : Approximately 200.139 Da

- Structural Features :

- Fluorine substituents at positions 5 and 7

- Carboxylic acid group at position 2

Biological Activities

Research indicates that this compound possesses several notable biological activities:

-

Antitumor Activity :

- Studies have shown that this compound can inhibit tumor growth by modulating biochemical pathways related to cancer cell proliferation and apoptosis. Its mechanism often involves interaction with specific receptors or enzymes that are crucial in cancer biology.

-

Antibacterial Properties :

- The compound has demonstrated effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

-

Antioxidant Effects :

- The presence of fluorine enhances the compound's stability and reactivity, contributing to its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems.

-

Antiviral Activity :

- Preliminary studies suggest potential antiviral effects, although more research is needed to fully elucidate these mechanisms and confirm efficacy against specific viral targets.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with active site residues in target proteins. The fluorine substituents enhance binding affinity and selectivity towards specific enzymes or receptors, facilitating its pharmacological effects.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related benzofuran derivatives:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 6,7-Dichloro-1-benzofuran-2-carboxylic acid | Chlorine substituents instead of fluorine | Different biological activity due to chlorine |

| 6,7-Dimethyl-1-benzofuran-2-carboxylic acid | Methyl groups at positions 6 and 7 | Altered lipophilicity affecting bioavailability |

| 6,7-Dihydroxy-1-benzofuran-2-carboxylic acid | Hydroxyl groups replacing fluorine | Potentially different interaction profiles |

The unique fluorination of this compound imparts enhanced lipophilicity and metabolic stability compared to its chloro and methyl analogs, making it particularly valuable in drug design for improved bioavailability and efficacy.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Antitumor Efficacy : In vitro tests demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through caspase activation pathways. This suggests a mechanism where the compound not only inhibits proliferation but also promotes programmed cell death in malignancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.